pFHHSiD

Descripción general

Descripción

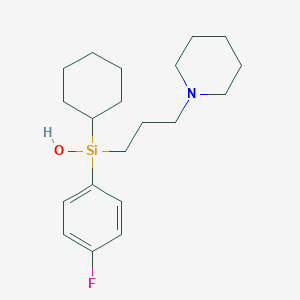

El compuesto para-fluorohexahidrosiladifenidol, comúnmente conocido como p-F-HHSiD, es un compuesto químico sintético con la fórmula molecular C20H32FNOSi. Es conocido por sus propiedades antagonistas selectivas en los receptores muscarínicos, particularmente el subtipo M3 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de para-fluorohexahidrosiladifenidol implica la reacción de ciclohexil (4-fluorofenil) [3-(1-piperidinil)propil]silanol con reactivos apropiados bajo condiciones controladas. La preparación normalmente requiere el uso de disolventes y catalizadores para facilitar la reacción .

Métodos de producción industrial

La producción industrial de para-fluorohexahidrosiladifenidol sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas como reactores de flujo continuo y sistemas automatizados para mantener la coherencia y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

El para-fluorohexahidrosiladifenidol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.

Productos principales formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados fluorados .

Aplicaciones Científicas De Investigación

Pharmacological Research

pFHHSiD serves as a critical tool in studying the functions of muscarinic receptors, particularly in understanding their roles in physiological processes. As a competitive antagonist, it prevents acetylcholine from binding to mAChRs, thereby inhibiting downstream signaling pathways associated with these receptors. This mechanism has been utilized to explore various biological systems, including:

- Olfactory Sensory Neurons : Research indicates that this compound effectively attenuates odor-mediated responses by blocking M3 muscarinic receptors, suggesting its potential role in modulating sensory signaling pathways .

- Cancer Research : In studies focused on colon cancer, overexpression of M3 muscarinic receptors has been linked to increased cell proliferation. This compound's antagonistic effects on these receptors may provide insights into therapeutic strategies targeting cholinergic signaling in cancer .

Therapeutic Potential

The selective action of this compound on the M3 receptor subtype opens avenues for therapeutic applications, particularly in conditions characterized by excessive cholinergic activity. Some notable areas include:

- Respiratory Disorders : Given its ability to inhibit acetylcholine-induced contractions in smooth muscle tissues, this compound could be explored for treating conditions such as asthma or chronic obstructive pulmonary disease (COPD), where cholinergic overactivity is prevalent.

- Neurological Disorders : The modulation of cholinergic signaling is crucial in various neurological conditions. Studies have suggested that this compound could help understand and potentially mitigate symptoms related to disorders like Alzheimer's disease, where cholinergic dysfunction plays a significant role .

Interaction Studies

Interaction studies involving this compound have focused on its binding characteristics and functional effects on muscarinic receptors. For instance, it has been shown to enhance the antagonistic effects when combined with other muscarinic antagonists like pirenzepine, indicating potential for combination therapies .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study conducted by Li et al. (2006) demonstrated that this compound effectively reduced odorant signaling in olfactory sensory neurons, highlighting its role as a selective M3 antagonist .

- Research involving human colon cancer cells showed that M3R signaling significantly contributes to cell proliferation, suggesting that inhibiting this pathway with this compound could be beneficial in cancer treatment .

- Functional studies have illustrated how this compound interacts with other muscarinic antagonists and affects intracellular calcium responses in various cell types, providing insights into its pharmacodynamics .

Mecanismo De Acción

El para-fluorohexahidrosiladifenidol ejerce sus efectos uniéndose selectivamente a los receptores muscarínicos, particularmente el subtipo M3. Esta unión inhibe la acción de la acetilcolina, un neurotransmisor, modulando así varios procesos fisiológicos. La selectividad del compuesto para los receptores M3 lo convierte en una herramienta valiosa para estudiar la función de los receptores y desarrollar terapias dirigidas .

Comparación Con Compuestos Similares

Compuestos similares

Hexahidrosiladifenidol (HHSiD): El compuesto principal del para-fluorohexahidrosiladifenidol, conocido por sus propiedades antagonistas de los receptores muscarínicos.

4-Difenilacetoxi-N-metil piperidina metioduro (4-DAMP): Otro antagonista de los receptores muscarínicos con propiedades similares.

Singularidad

El para-fluorohexahidrosiladifenidol es único debido a su alta selectividad para los receptores muscarínicos M3, lo que lo distingue de otros compuestos similares. Esta selectividad lo hace particularmente útil en la investigación centrada en las funciones del receptor M3 y las aplicaciones terapéuticas relacionadas .

Actividad Biológica

p-Fluorohexahydrosila-difenidol (pFHHSiD) is a synthetic compound recognized for its selective antagonistic activity at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. This article explores the biological activity of this compound, highlighting its mechanisms, research findings, and potential therapeutic applications.

This compound features a unique structure characterized by a p-fluorophenyl group and a hexahydrosilane moiety. As a competitive antagonist, it binds to mAChRs, preventing acetylcholine from activating these receptors. This action inhibits downstream signaling pathways associated with various physiological responses mediated by mAChRs, particularly in the context of cholinergic signaling.

Binding Affinity and Selectivity

The binding affinity of this compound for the M3 receptor subtype has been quantitatively assessed. The reported values range from 7.8 to 7.9, indicating a strong affinity for this receptor compared to others in the muscarinic family. This selectivity is significant for therapeutic applications where modulation of M3 receptor activity is desired without affecting other muscarinic subtypes.

1. Inhibition of Olfactory Responses

A pivotal study by Li et al. (2006) demonstrated that this compound effectively attenuates odor-mediated responses in olfactory sensory neurons (OSNs) by blocking M3 muscarinic receptors. This suggests that this compound may play a role in modulating sensory signaling pathways.

2. Effects on Colon Cancer Cells

Research has shown that this compound can inhibit the proliferation of human colon cancer cells (H508) that express high levels of M3 receptors. Both this compound and atropine, a non-selective antagonist, were found to significantly reduce cell proliferation induced by acetylcholine . This highlights its potential as a therapeutic agent in cancer treatment where M3 receptor signaling is implicated.

3. Pulmonary Function Studies

In studies involving human pulmonary arteries, this compound was shown to affect acetylcholine-induced contractions and relaxations. It demonstrated significant antagonistic effects when evaluated alongside other antagonists like pirenzepine . The ability to modulate these responses suggests potential applications in respiratory therapies.

Comparative Analysis with Other Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Darifenacin | Selective M3 antagonist | Higher selectivity for M3 compared to other subtypes |

| Hexahydro-sila-difenidol | Analogous structure without fluorine | Broader receptor activity |

| Atropine | Non-selective muscarinic antagonist | Historical use in various clinical settings |

This compound stands out due to its high selectivity for the M3 receptor subtype, allowing for targeted therapeutic applications that minimize side effects associated with broader-acting compounds.

Conclusion and Future Directions

The biological activity of this compound as a selective M3 muscarinic antagonist presents promising avenues for research and clinical application. Its ability to modulate cholinergic signaling pathways may have implications in treating conditions such as cancer and respiratory disorders. Further studies are warranted to explore its efficacy and safety profiles in various therapeutic contexts.

Propiedades

IUPAC Name |

cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32FNOSi/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22/h10-13,19,23H,1-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSZQJHTFRQUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32FNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922113 | |

| Record name | Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116679-83-5 | |

| Record name | 4-Fluorohexahydrosiladifenidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116679835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROHEXAHYDROSILADIFENIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO1GM7K2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of p-F-HHSiD?

A1: p-F-HHSiD acts as a competitive antagonist at muscarinic receptors. [1, 2, 4, 5, 7-10, 13, 16, 18-21, 23] This means it binds to the receptor, preventing the binding of endogenous agonists like acetylcholine, and thus, inhibiting downstream signaling events.

Q2: Which muscarinic receptor subtypes does p-F-HHSiD primarily target?

A2: While initially characterized as an M1-selective antagonist, [] subsequent studies revealed that p-F-HHSiD demonstrates varying affinities for muscarinic receptor subtypes depending on the tissue or species studied. It consistently shows higher affinity for M3 receptors compared to M2 receptors, but its selectivity for M1 versus M3 can be inconsistent. [1, 2, 4-6, 8-10, 13, 16, 18-21, 23]

Q3: What are the downstream consequences of p-F-HHSiD binding to muscarinic receptors in different tissues?

A3: The effects of p-F-HHSiD vary depending on the muscarinic receptor subtype and the tissue involved:

- Smooth muscle: p-F-HHSiD inhibits acetylcholine-induced contractions in various smooth muscle preparations, including the ileum, [, , , , ] trachea, [, ] oesophagus, [] bladder, [, , ] and blood vessels. [, , , , , ]

- Glands: p-F-HHSiD inhibits acetylcholine-induced secretion in glands, such as salivary glands [] and gastric glands. []

- Central Nervous System: p-F-HHSiD has been implicated in altering sleep architecture, particularly affecting slow-wave sleep. [, ]

Q4: What is the molecular formula and weight of p-F-HHSiD?

A4: Unfortunately, this specific information is not provided in the set of scientific papers provided.

Q5: Is there any spectroscopic data available for p-F-HHSiD?

A5: The provided research papers do not delve into detailed spectroscopic characterization of p-F-HHSiD.

Q6: How does the sila-substitution in p-F-HHSiD (compared to its carbon analog) affect its muscarinic receptor affinity?

A6: Studies comparing p-F-HHSiD to its carbon analog, p-F-HHD, demonstrate that sila-substitution generally enhances affinity for all muscarinic receptor subtypes, particularly M3 and M5. []

Q7: What is the impact of modifying the cyclic amino group in p-F-HHSiD on its antimuscarinic properties?

A7: Replacing the piperidine ring of p-F-HHSiD with pyrrolidine or hexamethylenimine moieties leads to compounds with higher affinity for M1 and M3 receptors but lower affinity for M2 receptors. This modification shifts the selectivity profile to M1/M3 > M2, similar to p-F-HHD. []

Q8: How does quaternization of the piperidine nitrogen in p-F-HHSiD influence its receptor subtype selectivity?

A8: Quaternization of p-F-HHSiD, yielding its methiodide derivative, significantly increases affinity for M1 receptors while reducing affinity for M2 and M3 receptors. [] This modification enhances M1 selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.